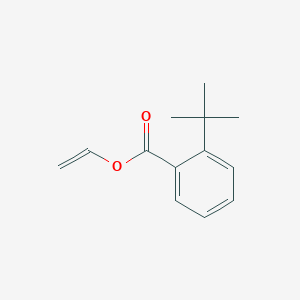
Ethenyl 2-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl 2-tert-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethenyl group (−CH=CH2) attached to the ester functional group of 2-tert-butylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl 2-tert-butylbenzoate can be synthesized through the esterification of 2-tert-butylbenzoic acid with ethenol (vinyl alcohol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl 2-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 2-tert-butylbenzoic acid or 2-tert-butylbenzaldehyde.
Reduction: Formation of 2-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenyl 2-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethenyl 2-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl acetate: Similar in structure but with an acetate group instead of a benzoate group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of an ethenyl group.
tert-Butyl benzoate: Similar ester structure but without the ethenyl group.
Uniqueness
Ethenyl 2-tert-butylbenzoate is unique due to the presence of both the ethenyl and tert-butyl groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
87323-75-9 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethenyl 2-tert-butylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H,1H2,2-4H3 |
Clé InChI |
ZBVWCAOHSBLHRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
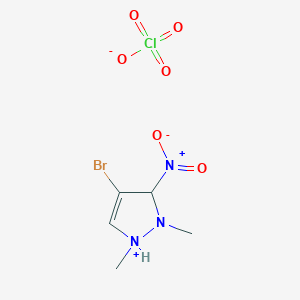
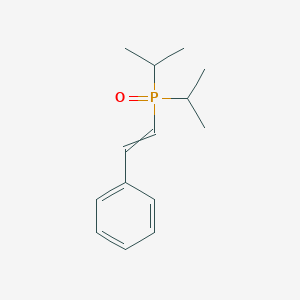
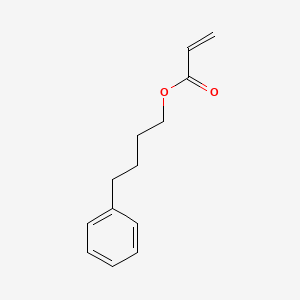
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
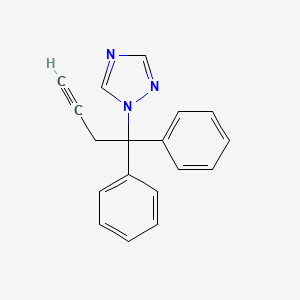
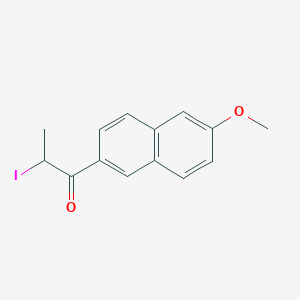
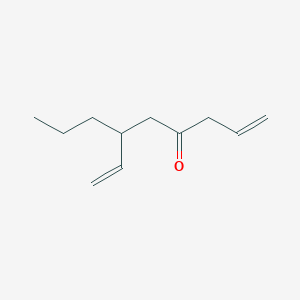
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
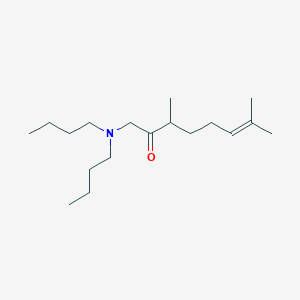
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
